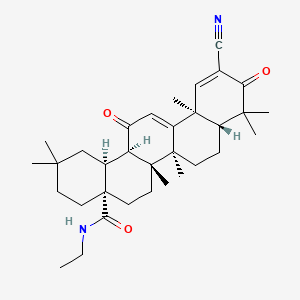
Cddo-EA
概要
説明
2-シアノ-3,12-ジオキソオレアナ-1,9-ジエン-28-酸エチルアミド (CDDO-EA) は、オレアノール酸から合成された合成トリテルペノイドです。これは、強力な抗炎症および抗酸化特性で知られています。 This compound は、特に癌、神経変性疾患、および炎症性疾患などの慢性疾患の治療における潜在的な治療用途について広く研究されてきました .
準備方法
CDDO-EA は、一連の化学反応によってオレアノール酸から合成されますこのプロセスは通常、高い収率と純度を確保するために制御された条件下で行われます .
This compound の工業生産方法は、効率とスケーラビリティを向上させるために開発されてきました。 これらの方法は、温度、圧力、溶媒の選択などの反応条件を最適化することに重点を置いて、一貫性のある高品質な生産を実現します .
化学反応の分析
CDDO-EA は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
たとえば、this compound の酸化は、エポキシドとヒドロキシル化誘導体の形成につながる可能性がありますが、還元はアルコールとアミンをもたらす可能性があります。 置換反応は、ハロゲンやアルキル基などの異なる官能基を this compound 分子に導入できます .
科学研究への応用
This compound は、幅広い科学研究への応用があります。化学では、トリテルペノイドの反応性と安定性を研究するためのモデル化合物として使用されます。 生物学および医学では、this compound はさまざまな疾患における潜在的な治療効果について調査されています .
科学的研究の応用
CDDO-EA has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and stability of triterpenoids. In biology and medicine, this compound is investigated for its potential therapeutic effects in various diseases .
Neuroprotection: This compound has been shown to attenuate cerebral ischemic injury by promoting microglia/macrophage polarization toward an anti-inflammatory phenotype.
Cancer Therapy: This compound induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.
Anti-inflammatory: This compound reduces inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting pro-inflammatory cytokines.
Antioxidant: This compound enhances the expression of antioxidant enzymes, protecting cells from oxidative stress.
作用機序
CDDO-EA は、主に Nrf2 経路の活性化を通じてその効果を発揮します。Nrf2 は、抗酸化および細胞保護遺伝子の発現を調節する転写因子です。 This compound は、CNC ホモロジー関連タンパク質 1 (Keap1) を持つケルフ様エリスロイド細胞由来タンパク質に結合し、Nrf2 の放出と活性化につながります .
活性化された Nrf2 は核に移動し、そこで標的遺伝子のプロモーター領域にある抗酸化応答エレメント (ARE) に結合します。 これは、抗酸化防御、解毒、および抗炎症応答に関与する遺伝子のアップレギュレーションにつながります .
類似化合物の比較
This compound は、2-シアノ-3,12-ジオキソオレアン-1,9-ジエン-28-酸 (CDDO)、CDDO-メチルエステル (CDDO-Me)、および CDDO-イミダゾリド (CDDO-Im) を含む、合成トリテルペノイドのファミリーの一部です。 これらの化合物は、類似の化学構造を共有していますが、官能基と生物活性は異なります .
CDDO: 強力な抗炎症および抗癌特性を持つ親化合物。
CDDO-Me: 慢性腎臓病および癌における生物学的利用能と治療の可能性が向上したメチルエステル誘導体.
CDDO-Im: 強力な抗炎症および抗酸化効果を持つイミダゾリド誘導体.
This compound は、複数のシグナル伝達経路を調節する能力と、強力な神経保護効果においてユニークであり、神経変性疾患やその他の慢性疾患の治療における有望な候補となっています .
類似化合物との比較
CDDO-EA is part of a family of synthetic triterpenoids, including 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), CDDO-methyl ester (CDDO-Me), and CDDO-imidazolide (CDDO-Im). These compounds share a similar chemical structure but differ in their functional groups and biological activities .
CDDO: The parent compound with potent anti-inflammatory and anticancer properties.
CDDO-Im: An imidazolide derivative with strong anti-inflammatory and antioxidant effects.
This compound is unique in its ability to modulate multiple signaling pathways and its potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases and other chronic conditions .
生物活性
CDDO-EA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide) is a synthetic triterpenoid compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antioxidant, and anticancer contexts. This article reviews the current understanding of this compound's biological activity, supported by various research findings and case studies.
This compound exhibits its effects primarily through modulation of key signaling pathways. Notably, it has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammatory responses. This inhibition is significant in various cell types including macrophages and myocytes.
Key Mechanisms:
- Inhibition of NF-κB Signaling : this compound prevents LPS-induced TNF-α and MCP-1 gene expression by blocking NF-κB activation in L6-GLUT4myc rat myotubes .
- Antioxidant Activity : this compound has demonstrated protective effects against oxidative stress in neuronal cells exposed to hydrogen peroxide (H2O2), enhancing cell viability significantly .
- Regulation of Cytokine Production : In macrophages, this compound inhibits the production of pro-inflammatory cytokines such as IL-1β and IL-6, contributing to its anti-inflammatory properties .
Inflammation and Insulin Resistance
Recent studies have highlighted this compound's potential in combating obesity-induced insulin resistance through its anti-inflammatory actions. By suppressing inflammatory mediators in skeletal muscle cells, this compound may mitigate the development of type 2 diabetes (T2D) related to obesity .
Liver Protection
This compound has also been investigated for its protective effects against liver fibrosis induced by carbon tetrachloride (CCl4). In a mouse model, administration of this compound resulted in:
- Reduced progression of liver fibrosis.
- Decreased serum bilirubin levels.
- Improved overall survival rates from 30% to over 80% in treated groups compared to controls .
Case Studies and Experimental Data
The following table summarizes key findings from various studies on this compound:
特性
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRQJICXYQPEQJ-YKEYHJQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932730-51-3 | |
| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932730513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















